
SSAO inhibitor-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSAO inhibitor-3 is a compound that inhibits semicarbazide-sensitive amine oxidase, an enzyme involved in the oxidative deamination of primary amines to aldehydes, hydrogen peroxide, and ammoniaThis compound has shown potential in treating various diseases, including atherosclerosis, diabetes, obesity, stroke, chronic kidney disease, retinopathy, chronic obstructive pulmonary disease, autoimmune diseases, and multiple sclerosis .
Preparation Methods
The synthesis of SSAO inhibitor-3 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of morpholine and piperazine triazole class compounds. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
SSAO inhibitor-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative deamination of primary amines by this compound results in the formation of aldehydes, hydrogen peroxide, and ammonia .
Scientific Research Applications
SSAO inhibitor-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of semicarbazide-sensitive amine oxidase and its effects on various biochemical pathways. In biology, it is used to investigate the role of SSAO in inflammation, oxidative stress, and cell signaling. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as atherosclerosis, diabetes, obesity, stroke, chronic kidney disease, retinopathy, chronic obstructive pulmonary disease, autoimmune diseases, and multiple sclerosis . In industry, this compound is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of SSAO inhibitor-3 involves the inhibition of semicarbazide-sensitive amine oxidase, which prevents the oxidative deamination of primary amines. This inhibition reduces the production of reactive oxygen species, such as hydrogen peroxide, and decreases inflammation and oxidative stress. This compound targets the enzyme’s active site, binding to the copper-containing cofactor and preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
SSAO inhibitor-3 is unique in its high selectivity and potency for inhibiting semicarbazide-sensitive amine oxidase. Similar compounds include other SSAO inhibitors, such as PXS-4728A and PXS-5131, which also target the enzyme but may have different selectivity and potency profiles . This compound has shown superior efficacy in reducing inflammation and oxidative stress compared to other inhibitors, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C15H23FN4O3 |
|---|---|
Molecular Weight |
326.37 g/mol |
IUPAC Name |
1-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-4-(methoxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H23FN4O3/c1-22-11-15(21)2-4-20(5-3-15)14-18-8-13(9-19-14)23-10-12(6-16)7-17/h6,8-9,21H,2-5,7,10-11,17H2,1H3/b12-6+ |
InChI Key |
GZDSVUQUHKADHK-WUXMJOGZSA-N |
Isomeric SMILES |
COCC1(CCN(CC1)C2=NC=C(C=N2)OC/C(=C/F)/CN)O |
Canonical SMILES |
COCC1(CCN(CC1)C2=NC=C(C=N2)OCC(=CF)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


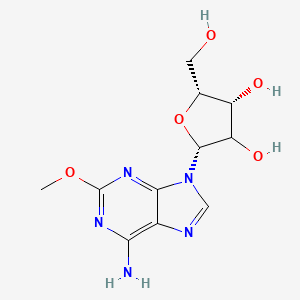
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
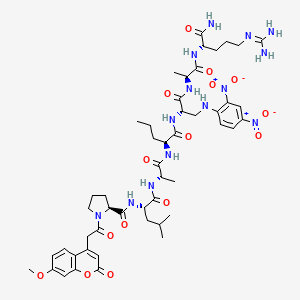
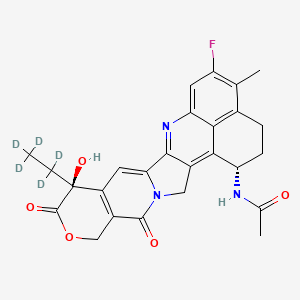
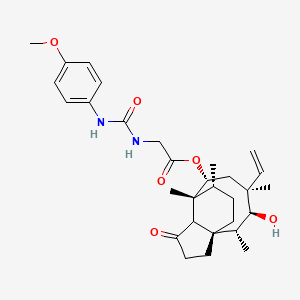
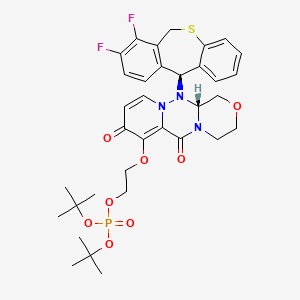
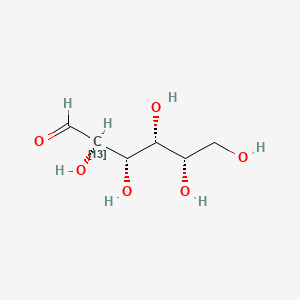
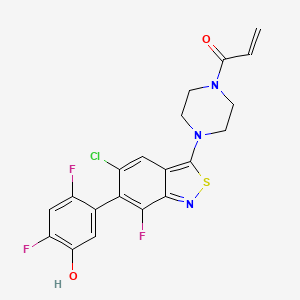
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
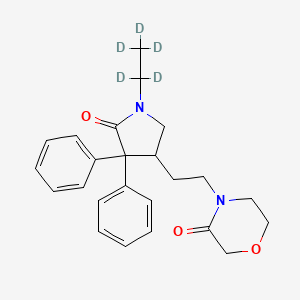
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)


